molecular formula C7H8Br2 B15495254 7,7-Dibromobicyclo[4.1.0]hept-2-ene CAS No. 3135-31-7

7,7-Dibromobicyclo[4.1.0]hept-2-ene

Cat. No.: B15495254
CAS No.: 3135-31-7
M. Wt: 251.95 g/mol
InChI Key: PRSQFKVTMZMBTO-UHFFFAOYSA-N
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Description

7,7-Dibromobicyclo[4.1.0]hept-2-ene is a bicyclic gem-dihalocyclopropane derivative characterized by a strained cyclopropane ring fused to a cyclohexene system, with bromine atoms at the 7-position and a double bond at the 2-position. This compound is of significant interest in organic synthesis due to its reactivity in ring-opening and cycloaddition reactions, which are influenced by the strain of the cyclopropane ring and the electron-deficient nature of the double bond . Its synthesis typically involves cyclopropanation of cyclohexene derivatives with dihalocarbenes, as outlined in textbook methodologies .

Properties

IUPAC Name

7,7-dibromobicyclo[4.1.0]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSQFKVTMZMBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(Br)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500601
Record name 7,7-Dibromobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3135-31-7
Record name 7,7-Dibromobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physical Properties

The position of the double bond and the presence of bromine atoms critically influence molecular geometry, stability, and physical properties.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
7,7-Dibromobicyclo[4.1.0]heptane C₇H₁₀Br₂ 253.96 96–99 (36 mmHg) Not reported Fully saturated bicyclic framework
7,7-Dibromobicyclo[4.1.0]hept-2-ene C₇H₈Br₂ 251.94* Not reported Not reported Double bond at 2-position introduces allylic strain
7,7-Dibromobicyclo[4.1.0]hept-3-ene C₇H₈Br₂ 251.94* 228.8 (760 mmHg) 2.005 Double bond at 3-position reduces ring strain compared to 2-ene isomer

*Calculated based on molecular formula.

Key Observations :

  • The saturated analog (heptane) has a lower boiling point under reduced pressure compared to the hept-3-ene isomer, which boils at 228.8°C under atmospheric conditions .
  • The double bond position affects density and strain: The hept-3-ene isomer’s density (2.005 g/cm³) reflects a more planar structure, whereas the 2-ene isomer’s allylic strain may lead to higher reactivity .

Reactivity in Key Reactions

Reaction with Methyllithium
  • Hept-3-ene and Hept-2-ene : Both isomers undergo distinct ring-opening pathways. The 3-ene isomer may produce cycloheptene derivatives, while the 2-ene isomer’s allylic bromines could lead to conjugated dienes or fragmentation products .
Solvolysis and Radical Mechanisms
  • Heptane: Reacts with sodium bis(2-methyl)aminoethers (SMEAH) to yield bicyclo[4.1.0]heptane and isomeric bromoalkenes, confirmed by NMR and IR data .
  • Hept-2-ene : Likely participates in radical-mediated reactions with Grignard reagents due to allylic bromine positioning, as suggested by studies on similar allylic halides .
  • Hept-3-ene : Reacts with potassium t-butoxide in DMSO to form ethylbenzene and 2-ethyltoluene, with deuterated solvent studies indicating hydrogen abstraction from the solvent .

Q & A

Q. What safety protocols are critical when handling 7,7-Dibromobicyclo[4.1.0]hept-2-ene in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Employ fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid skin/eye contact and inhalation of vapors or dust .
  • Storage: Store in a well-ventilated, cool, dry area away from oxidizers and ignition sources. Use grounded containers to prevent static discharge .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of per hazardous waste regulations. Evacuate the area and use self-contained breathing apparatus if large spills occur .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the bicyclic structure and bromine substitution. Compare chemical shifts with analogous compounds (e.g., 7,7-Dichloro derivatives) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C7_7H8_8Br2_2, theoretical MW: 259.89) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify C-Br stretching vibrations (~500–600 cm1^{-1}) and alkene C=C stretches (~1650 cm1^{-1}) .

Q. How can synthetic routes to this compound be optimized for yield?

Answer:

  • Reaction Conditions: Use dibromination agents (e.g., Br2_2 or NBS) under inert atmospheres (N2_2/Ar) to prevent side reactions. Control temperature (0–25°C) to avoid thermal decomposition .
  • Catalysis: Explore Lewis acids (e.g., FeBr3_3) to enhance regioselectivity. Monitor reaction progress via TLC or GC-MS .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate pure product .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity compared to chloro/iodo analogs?

Answer:

  • Electronic Effects: Bromine’s intermediate electronegativity (vs. Cl and I) impacts leaving-group ability and electrophilic reactivity. The larger atomic radius of Br increases steric hindrance, affecting ring-opening reactions.
  • Comparative Data:
CompoundLeaving Group AbilityReactivity in SN2Steric Bulk
7,7-Dichloro derivativeHigh (Cl⁻)ModerateLow
7,7-Dibromo derivativeModerate (Br⁻)HighMedium
7,7-Diiodo derivativeLow (I⁻)LowHigh
  • Mechanistic Implications: Bromine’s balance of electronegativity and steric effects makes the dibromo derivative suitable for nucleophilic substitutions requiring moderate activation .

Q. What experimental strategies resolve contradictions in regioselectivity during ring-opening reactions of this compound?

Answer:

  • Kinetic vs. Thermodynamic Control: Vary reaction temperatures and times. Low temperatures favor kinetic products (e.g., endo transition states), while prolonged heating may shift selectivity to thermodynamic products .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict transition-state energies and compare with experimental outcomes.
  • Isotopic Labeling: Introduce 13^{13}C or 2^2H at specific positions to track bond cleavage/formation via NMR or MS .

Q. How does the bicyclo[4.1.0]hept-2-ene framework affect photochemical stability compared to linear alkenes?

Answer:

  • Structural Rigidity: The bicyclic system restricts alkene rotation, increasing conjugation and altering π-orbital overlap. This enhances UV absorption (λmax_{max} ~250–300 nm), making the compound prone to [2+2] photocycloadditions.
  • Experimental Validation: Conduct UV-Vis spectroscopy to quantify absorbance bands. Compare quantum yields of photodegradation with acyclic analogs (e.g., 1,2-dibromocyclohexene) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

Answer:

  • Reproducibility Checks: Standardize solvent purity, catalyst batch, and reaction setup (e.g., Schlenk line vs. ambient conditions) .
  • Control Experiments: Run parallel reactions with known standards (e.g., 7,7-Dichloro analogs) to isolate variables.
  • Advanced Analytics: Use X-ray crystallography to confirm product stereochemistry, which may explain yield variations .

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